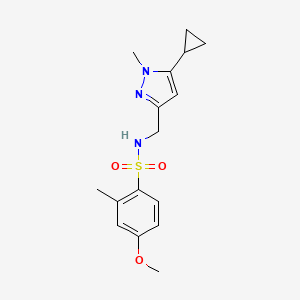

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-11-8-14(22-3)6-7-16(11)23(20,21)17-10-13-9-15(12-4-5-12)19(2)18-13/h6-9,12,17H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTKFCSQPAXBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by methylation to introduce the methyl group at the 1-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the sulfonamide group.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Amines.

Substitution: Alkylated pyrazoles.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of approximately 404.5 g/mol. The synthesis typically involves multi-step organic reactions, often utilizing solvents like dimethylformamide or dichloromethane. Key steps in the synthesis may include:

- Formation of the pyrazole moiety : This involves cyclization reactions that create the pyrazole ring.

- Methylation and sulfonation : These steps modify the benzene ring to introduce methoxy and sulfonamide functionalities.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Anticancer Potential

Preliminary studies indicate that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide exhibits promising anticancer properties. Research has shown that related compounds in the sulfonamide class can induce apoptosis in various cancer cell lines, including:

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce morphological changes consistent with apoptosis, suggesting their potential as therapeutic agents in oncology .

Study 1: Anticancer Activity Evaluation

A study conducted on a series of sulfonamide derivatives similar to this compound revealed significant cytotoxic activity against multiple cancer cell lines. The most active derivatives had IC50 values below 100 μM, indicating strong potential for further development into anticancer drugs .

Study 2: Structure–Activity Relationship Analysis

A quantitative structure–activity relationship (QSAR) analysis was performed to evaluate how modifications to the compound's structure affected its biological activity. This study highlighted the importance of specific substituents on the benzene ring for enhancing anticancer efficacy .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Potential use in treating various cancers by inducing apoptosis in cancer cells. |

| Pharmacological Research | Investigated for its effects on enzyme inhibition related to inflammation and cancer pathways. |

| Synthetic Chemistry | Used as a precursor for synthesizing other biologically active compounds. |

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the distinctiveness of this compound, comparisons are drawn with sulfonamides, pyrazole derivatives, and related scaffolds reported in the literature. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Key Findings:

Compared to the pyrazolo-pyrimidine sulfonamide in , the absence of a fused pyrimidine ring in the target compound reduces molecular complexity and may alter selectivity toward enzyme targets .

The cyclopropyl group introduces steric hindrance, which could limit off-target binding compared to bulkier substituents like the dibenzylamino-triazolyl group in ’s compound .

Synthetic Accessibility :

- The target compound’s synthesis likely involves straightforward alkylation and sulfonylation steps, contrasting with ’s multi-step protocol requiring Suzuki-Miyaura coupling for pyrazolo-pyrimidine assembly .

Biological Implications :

- While benzimidazole derivatives (B1, B8) demonstrate broad-spectrum antimicrobial activity , the target compound’s sulfonamide-pyrazole hybrid may favor selective inhibition of enzymes like carbonic anhydrase IX, a cancer-associated isoform .

Research Findings and Data Analysis

Critical Observations:

- The target compound’s moderate logP (~2.8) suggests balanced membrane permeability compared to Example 53’s higher lipophilicity (logP ~3.1), which may limit aqueous solubility .

- The absence of fluorinated groups (cf. Example 53) could reduce metabolic toxicity risks but may compromise target affinity in certain kinase families .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationship (SAR) based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with the following characteristics:

- Molecular Formula : C₁₅H₁₈N₄O₂S

- Molecular Weight : Approximately 334.39 g/mol

- Structural Composition : The compound consists of a pyrazole ring substituted with a cyclopropyl group, linked to a sulfonamide moiety and a methoxy-substituted aromatic ring.

Synthesis

The synthesis of sulfonamide derivatives like this compound typically involves:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the cyclopropyl group via appropriate alkylation methods.

- Coupling with the sulfonamide component, often utilizing coupling agents to facilitate the reaction.

Antiinflammatory and Analgesic Properties

Research has indicated that pyrazole derivatives, including sulfonamides, can exhibit potent anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). A study focusing on similar compounds demonstrated that several pyrazole-based sulfonamides effectively blocked COX-2 activity in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis .

Structure-Activity Relationship (SAR)

The SAR studies for this class of compounds reveal that:

- Substituents on the pyrazole ring significantly influence biological activity.

- The presence of electron-donating groups (like methoxy) enhances COX inhibition.

A comparative analysis of various derivatives highlights the importance of structural modifications in optimizing pharmacological profiles:

| Compound Name | Structure Features | COX Inhibition Activity |

|---|---|---|

| SC-236 | Pyrazole with methyl and trifluoromethyl groups | High |

| Celecoxib | Sulfonamide with para-substituted phenyl ring | Very High |

| N-Cyclopropyl Pyrazoles | Cyclopropyl substitution enhances potency | Moderate to High |

Case Study 1: Metabolic Syndrome

A recent study evaluated a related pyrazole derivative for its ability to induce activating transcription factor 3 (ATF3), which plays a role in metabolic regulation. The compound demonstrated lipid-lowering effects and improved glycemic profiles in high-fat diet-induced obesity models . This suggests that this compound may also possess similar metabolic benefits.

Case Study 2: Cancer Therapy

Another investigation into benzamide derivatives revealed their potential as RET kinase inhibitors, which are critical in certain cancer therapies. Compounds with structural similarities to this compound exhibited moderate to high potency against RET kinase, indicating possible applications in targeted cancer treatments .

Q & A

Q. What are the critical synthetic pathways and reaction conditions for the efficient preparation of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide?

The synthesis involves multi-step reactions, including sulfonamide bond formation and cyclopropane ring introduction. Key steps include:

- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to link the pyrazole and benzenesulfonamide moieties under inert atmospheres.

- Cyclopropylation : Controlled addition of cyclopropane precursors (e.g., cyclopropanecarboxylic acid derivatives) at low temperatures (0–5°C) to avoid ring-opening side reactions.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction homogeneity and yield. Analytical validation via HPLC (≥95% purity) and NMR (e.g., confirming methylene bridge protons at δ 4.2–4.5 ppm) is essential .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, methoxy group at δ 3.8 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and detect impurities.

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 363.12) .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays for this compound?

Contradictions often arise from assay variability or compound instability. Methodological solutions include:

- Orthogonal assays : Validate activity using both enzymatic inhibition (e.g., fluorometric assays) and cell-based viability tests (e.g., MTT assays).

- Stability studies : Monitor compound degradation in assay buffers (pH 7.4, 37°C) via LC-MS to rule out false negatives .

- Dose-response consistency : Ensure EC50/IC50 values are reproducible across multiple replicates.

Q. What computational strategies are recommended for optimizing the pharmacological profile of this sulfonamide derivative?

- Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like LogP, polar surface area, and electronic effects to predict binding affinity. Software such as MOE or Schrödinger aids in model building .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with carbonic anhydrase IX) to identify key binding residues and guide functional group modifications .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Q. How does crystallographic analysis using SHELX software enhance understanding of this compound’s molecular interactions?

- Structure Refinement : SHELXL refines X-ray diffraction data to resolve bond lengths/angles (e.g., sulfonamide S–N bond ~1.63 Å) and electron density maps .

- Binding Mode Visualization : SHELXPRO generates 3D models to analyze hydrogen bonding (e.g., between sulfonamide oxygen and active-site histidine) and hydrophobic contacts .

- Twinned Data Handling : SHELXD robustly phases data from challenging crystals (e.g., high solvent content) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.